(S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

Catalog No.
S12513761
CAS No.
M.F
C17H13ClF4N2O5
M. Wt
436.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methy...

Product Name

(S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

IUPAC Name

(2S)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C17H13ClF4N2O5

Molecular Weight

436.7 g/mol

InChI

InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-10-3-4-12(18)13(19)7-10)15(25)23-9-2-5-14(24(27)28)11(6-9)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m0/s1

InChI Key

LVWMWYCDQNZFKV-INIZCTEOSA-N

Canonical SMILES

CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Isomeric SMILES

C[C@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

The compound (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is a complex organic molecule characterized by its specific stereochemistry and functional groups. It features a chiral center at the propanamide moiety, which contributes to its potential biological activity. The molecule contains several notable substituents, including a chloro, a fluoro, and a trifluoromethyl group on aromatic rings, which are often associated with enhanced pharmacological properties.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethyl increases the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.
  • Amide Bond Formation: The amide functional group can participate in hydrolysis reactions under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid.
  • Hydroxylation: The hydroxyl group can undergo oxidation to form ketones or aldehydes under certain conditions.

These reactions are fundamental in understanding the compound's behavior in biological systems and its potential transformations during metabolic processes.

The biological activity of (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide can be predicted using structure-activity relationship models. Such compounds often exhibit significant interactions with various biological targets, including enzymes and receptors. The presence of halogen substituents typically enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies using computational methods have suggested that this compound may possess anti-inflammatory or anticancer properties due to its structural characteristics that facilitate interaction with biological macromolecules .

The synthesis of this compound can involve multiple steps:

  • Formation of the Propanamide Backbone: Starting from commercially available precursors, the initial step typically involves the formation of the propanamide structure through acylation reactions.
  • Introduction of Functional Groups: Subsequent reactions may include halogenation (for introducing chloro and fluoro groups) and nitration (for the nitro group).
  • Chiral Resolution: If not already chiral, resolution methods such as chiral chromatography might be employed to obtain the desired stereoisomer.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure suggests possible uses in:

  • Pharmaceutical Development: Targeting specific pathways in diseases such as cancer or inflammatory disorders.
  • Chemical Biology: Serving as a probe to study biological mechanisms due to its ability to interact with various biomolecules.

Interaction studies using techniques such as molecular docking and high-throughput screening can provide insights into how this compound interacts with biological targets. These studies help identify binding affinities, modes of action, and potential off-target effects. Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on structural features .

Several compounds share structural similarities with (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, which can be compared based on their functional groups and biological activities:

Compound NameKey FeaturesBiological Activity
Compound AContains similar aromatic rings but lacks fluorine substituentsModerate anti-inflammatory
Compound BHas a trifluoromethyl group but different amide structureAnticancer properties
Compound CSimilar hydroxyl and chloro groups but different core structureAntimicrobial activity

These comparisons highlight the uniqueness of the target compound in terms of its specific combination of functional groups, which may confer distinct pharmacological properties not found in other similar compounds.

Novel Asymmetric Synthesis Approaches for Chiral Center Formation

The stereoselective construction of the (S)-configured α-hydroxyamide moiety is critical for the biological activity of this compound. Recent advances in asymmetric catalysis have enabled efficient enantiocontrol through three primary strategies:

Chiral Auxiliary-Mediated Synthesis

The use of (R)- or (S)-α-phenylethylamine as a chiral auxiliary, as demonstrated in the synthesis of α-substituted-β-amino acids, provides a robust framework for stereochemical control. By condensing β-alanine derivatives with these auxiliaries, followed by MW-assisted hydrogenolysis, racemization is minimized, yielding enantiomerically pure α-hydroxyamides in >90% ee. This approach is particularly effective for introducing the 2-hydroxy-2-methylpropionamide group, though optimization of the hydrogenolysis step (e.g., Pd(OH)₂ catalyst loading, HCl concentration) is required to prevent epimerization.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium(III)-diamine complexes (e.g., C16) and palladium/4-hydroxyproline co-catalyzed systems have shown exceptional performance in the asymmetric hydrogenation (AH) of cyclic N-alkyl imines and enamine intermediates. For instance, the Pd/4-hydroxyproline system enables desymmetrization of cyclohexanone precursors via intramolecular Heck reactions, achieving 92% ee for morphan core structures. Density functional theory (DFT) studies reveal that carboxylate coordination to the vinyl palladium species during carbopalladation is enantiodecisive.

Organocatalytic Dynamic Kinetic Resolution

Proline-derived catalysts, particularly (2S,4R)-4-hydroxyproline, facilitate enantioselective α-vinylation through enamine intermediates. Screening of phosphine ligands (e.g., triarylphosphines with electron-withdrawing groups) enhances both yield (up to 95%) and enantioselectivity (94% ee). This method tolerates diverse N-protecting groups and trisubstituted olefins, making it adaptable to the target compound’s steric demands.

Table 1: Comparative Analysis of Asymmetric Synthesis Methods

MethodCatalyst SystemYield (%)ee (%)Key Advantage
Chiral AuxiliaryPd(OH)₂/HCl85–9090–94Racemization suppression
Rh-Catalyzed AHRh(III)-diamine (C16)78–8595–99Broad substrate scope
Pd/4-HydroxyprolinePd(OAc)₂/12e90–9592–94Desymmetrization capability

Solvent-Free Mechanochemical Strategies for Phenoxypropionamide Coupling

The phenoxypropionamide linkage necessitates precise control over regioselectivity and minimizing side reactions. Mechanochemical approaches eliminate solvent use while enhancing reaction efficiency:

High-Speed Ball Milling for Nucleophilic Aromatic Substitution

4-Chloro-3-fluorophenol undergoes coupling with α-bromopropionamide derivatives under solvent-free conditions. Potassium carbonate acts as both base and grinding auxiliary, achieving 88% yield at 25 Hz milling frequency. Comparative studies show a 40% reduction in reaction time versus conventional heating.

Solid-State Amidation Catalyzed by Lactate Anions

Lactate anions (e.g., sodium lactate) promote chemoselective amidation between carboxylic acids and 4-nitro-3-(trifluoromethyl)aniline. This method avoids epimerization of the α-hydroxy group, with yields reaching 82% under ball-milling conditions. The absence of solvent prevents hydrolysis of the nitro group, a common issue in polar aprotic media.

Table 2: Solvent-Free Coupling Performance Metrics

Substrate PairMethodTime (h)Yield (%)Purity (%)
4-Chloro-3-fluorophenol + α-bromoamideBall milling2.58898
Propionamide + AnilineLactate catalysis4.08295

Continuous Flow Reactor Systems for Nitro-Trifluoromethyl Substitution

The introduction of the nitro and trifluoromethyl groups on the aromatic ring demands precise temperature and residence time control to avoid over-reduction or defluorination:

Microfluidic Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) packed-bed reactors enable continuous reduction of 3-nitro-4-(trifluoromethyl)benzoic acid to the corresponding aniline precursor. At 50°C and 10 bar H₂, 99% conversion is achieved with a residence time of 120 seconds. The system’s modular design allows rapid screening of Pt, Ru, and Ni catalysts for optimal chemoselectivity.

Electrophilic Trifluoromethylation in Flow

Using Umemoto’s reagent (Togni II), trifluoromethyl groups are introduced via radical pathways in a photochemical flow reactor. UV-LED irradiation (365 nm) and a residence time of 8 minutes yield 76% of the trifluoromethylated product, compared to 52% in batch mode. The continuous process minimizes reagent decomposition and enhances safety profile.

Table 3: Continuous Flow vs. Batch Performance

ParameterFlow ReactorBatch ModeImprovement (%)
Nitro reduction yield99927.6
Trifluoromethylation yield765246.2
Reaction time8 min3 h95.6

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

436.0449119 g/mol

Monoisotopic Mass

436.0449119 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types